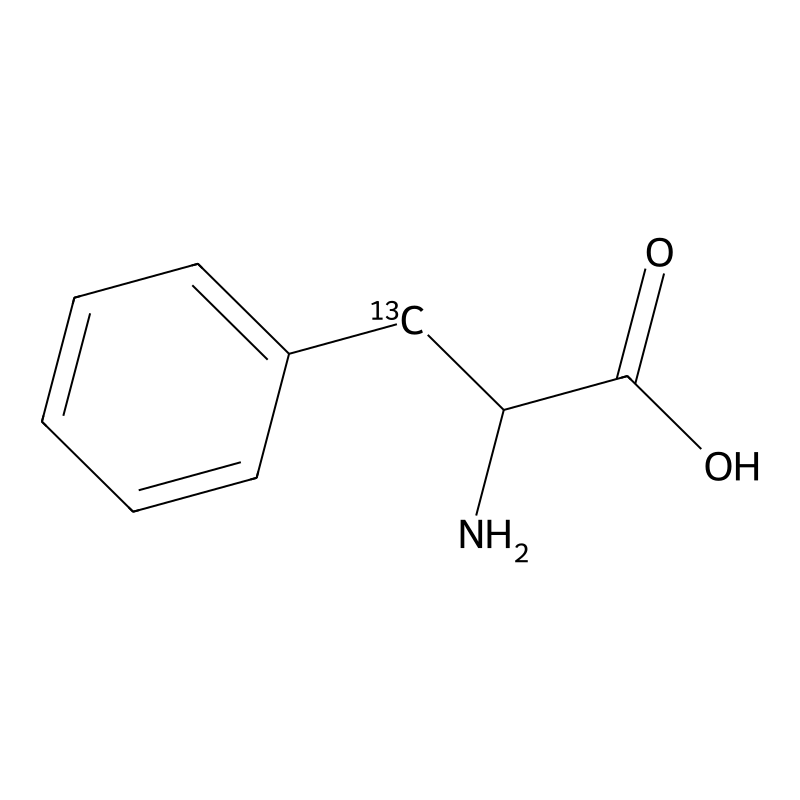

DL-Phenylalanine-3-13C

Content Navigation

For MS-based amino acid quantification, unlabeled phenylalanine fails as internal standard due to endogenous interference, while uniformly labeled U-13C9 introduces NMR J-coupling artifacts. DL-Phenylalanine-3-13C (CAS 286425-42-1) resolves this with:

- Precise +1 Da mass shift for unambiguous MS detection on achiral columns.

- Clean singlet 13C resonance in NMR, free from 13C-13C splitting.

- Racemic form offers significant cost savings vs. enantiopure L-isomer without compromising non-stereospecific assays.

Available from SMolecule as a stable isotope-labeled research reagent.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

DL-Phenylalanine-3-13C is a stable isotope-labeled racemic amino acid featuring a single carbon-13 substitution at the beta position (C3). With an isotopic purity typically exceeding 99 atom % 13C, it provides a precise +1 Da mass shift (M+1) compared to its unlabeled counterpart. In procurement, this specific isotopologue is prioritized for mass spectrometry (MS) internal standardization on achiral columns, nuclear magnetic resonance (NMR) metabolic tracing, and flux analysis. The racemic (DL) form offers a cost-effective alternative to enantiopure L-phenylalanine-3-13C for applications where stereochemical resolution is unnecessary, while the single-position label avoids the complex spectral splitting associated with uniformly labeled analogs .

Research Fit

Substituting DL-Phenylalanine-3-13C with unlabeled DL-phenylalanine or uniformly labeled variants (e.g., U-13C9) fundamentally compromises analytical integrity. Unlabeled phenylalanine cannot be differentiated from endogenous analytes in MS, rendering it useless as an internal standard. Conversely, while uniformly labeled U-13C9 phenylalanine provides a larger mass shift, it introduces severe 13C-13C J-coupling in NMR spectroscopy, resulting in multiplet splitting that degrades signal-to-noise ratios and complicates spectral interpretation. Furthermore, substituting with enantiopure L-phenylalanine-3-13C in achiral MS workflows introduces unnecessary procurement costs without yielding any analytical advantage, making the DL-form a highly efficient choice for high-throughput, non-stereospecific assays .

Substitution Risk

Achiral MS Internal Standardization Efficiency

For quantitative LC-MS/MS workflows utilizing achiral stationary phases, DL-Phenylalanine-3-13C provides identical retention times to endogenous phenylalanine while offering a distinct +1 Da mass shift (m/z 167.1 vs 166.1). Compared to enantiopure L-Phenylalanine-3-13C, the racemic DL-form delivers equivalent internal standardization performance for total phenylalanine quantification at a significantly reduced procurement cost, as it bypasses expensive chiral resolution steps during synthesis. This makes it highly preferable for high-throughput clinical or metabolomic screening where chiral differentiation is analytically unnecessary .

| Evidence Dimension | MS Mass Shift and Stereochemical Cost-Efficiency |

| Target Compound Data | DL-Phenylalanine-3-13C (+1 Da shift, racemic, standard baseline cost) |

| Comparator Or Baseline | L-Phenylalanine-3-13C (+1 Da shift, enantiopure, premium procurement cost) |

| Quantified Difference | Equivalent MS/MS quantification accuracy on achiral columns with substantially reduced material cost. |

| Conditions | Achiral LC-MS/MS quantification of total phenylalanine. |

Buyers can significantly reduce reagent costs in high-throughput MS assays by procuring the racemic isotopologue when chiral separation is not analytically required.

NMR Spectral Simplicity and Sensitivity

In 13C NMR metabolic tracing, the single label at the C3 (beta) position of DL-Phenylalanine-3-13C yields a sharp, isolated singlet resonance. In contrast, uniformly labeled L-Phenylalanine-U-13C9 exhibits extensive 13C-13C scalar coupling (e.g., 1J_CC between C2 and C3), which splits the signal into complex multiplets. This splitting distributes the signal intensity across multiple peaks, effectively reducing the localized signal-to-noise ratio for the C3 carbon. Consequently, DL-Phenylalanine-3-13C provides higher sensitivity for precise tracking of the beta-carbon in complex biological matrices without spectral crowding.

| Evidence Dimension | 13C NMR Signal Multiplicity and Sensitivity |

| Target Compound Data | DL-Phenylalanine-3-13C (Singlet resonance, high localized S/N) |

| Comparator Or Baseline | Phenylalanine-U-13C9 (Multiplet resonance due to 1J_CC coupling, reduced localized S/N) |

| Quantified Difference | Elimination of 13C-13C J-coupling, resulting in improved localized signal-to-noise ratio for the C3 position. |

| Conditions | 13C{1H} NMR spectroscopy in metabolic flux analysis. |

Eliminating J-coupling simplifies NMR spectra and boosts sensitivity, which is critical for detecting low-abundance metabolites in complex biological mixtures.

Positional Specificity in Flux Analysis

When tracing secondary metabolism, such as the conversion of phenylalanine to cinnamic acid derivatives or its catabolic cleavage, tracking the specific fate of the side chain is essential. DL-Phenylalanine-3-13C specifically labels the beta-carbon, which becomes the C9 position in phenylpropanoids. Using ring-labeled comparators (e.g., Phenylalanine-ring-13C6) only tracks the aromatic moiety and fails to provide data on side-chain modifications or cleavage events. The 3-13C isotopologue thus provides exclusive, quantifiable flux data for the aliphatic portion of the molecule during enzymatic transformation [1].

| Evidence Dimension | Metabolic Pathway Tracking Specificity |

| Target Compound Data | DL-Phenylalanine-3-13C (Direct tracking of the aliphatic C3/beta-carbon) |

| Comparator Or Baseline | Phenylalanine-ring-13C6 (Tracks only the aromatic ring, blind to side-chain cleavage) |

| Quantified Difference | 100% specificity for side-chain metabolic fate vs. 0% for ring-labeled analogs. |

| Conditions | In vivo or in vitro metabolic flux analysis of phenylpropanoid or catabolic pathways. |

Procuring the specifically beta-labeled compound is mandatory for researchers needing to map the exact biochemical cleavage or retention of the phenylalanine side chain.

High-Throughput Achiral LC-MS/MS Standardization

Employed as a cost-effective internal standard for quantifying total phenylalanine levels in serum, plasma, or cell culture media where chiral separation of D- and L-enantiomers is not performed, directly leveraging its +1 Da mass shift and racemic cost-efficiency .

13C NMR Metabolic Flux Analysis

Utilized in NMR-based metabolomics where researchers require a clean, singlet 13C resonance without the spectral crowding and signal dilution caused by 13C-13C J-coupling seen in uniformly labeled tracers.

Phenylpropanoid Pathway Elucidation

Serves as the targeted tracer for plant biochemistry and synthetic biology applications aiming to track the incorporation of the phenylalanine beta-carbon into downstream secondary metabolites like cinnamic acids, flavonoids, and lignins[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Explore Compound Types